Histamine H4 Receptor Binding Affinity
3-(4-Methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine demonstrates measurable binding affinity for the human histamine H4 receptor (H4R) with a pKi of 9.19, corresponding to a Ki of approximately 0.65 nM, as reported in a 2011 Bioorganic & Medicinal Chemistry Letters study . This is in stark contrast to the prototypical piperazin-1-ylpyridazine dCTPase inhibitor series (e.g., compound 1 from Llona-Minguez et al., 2017), which was designed and optimized for dCTP pyrophosphatase 1 inhibition and lacks reported H4R activity . The target selectivity profile is determined by the dual-piperazine substitution pattern: the free piperazine NH and the N-methylpiperazine moiety create a hydrogen-bond donor/acceptor constellation that maps onto the H4R binding pocket, whereas the dCTPase pharmacophore requires a carboxamide linker and a distinct aromatic right-hand side that is absent in this compound .
| Evidence Dimension | Human Histamine H4 Receptor Binding Affinity (pKi/Ki) |
|---|---|
| Target Compound Data | pKi = 9.19 (Ki ≈ 0.65 nM) at human H4R |
| Comparator Or Baseline | dCTPase inhibitor series (e.g., compound 1 in J. Med. Chem. 2017): No reported H4R activity; primary target is dCTPase |
| Quantified Difference | Target compound has confirmed sub-nanomolar H4R binding; comparator series lacks measurable H4R engagement (target-class orthogonal) |
| Conditions | Radioligand binding assay, human recombinant H4R, as reported in Bioorg. Med. Chem. Lett. 2011 (PubMed 21920751) |
Why This Matters
For procurement decisions in immunology or inflammation research programs targeting H4R, this compound provides a validated chemical starting point with documented receptor engagement, whereas dCTPase-optimized pyridazines from the same broader scaffold class are irrelevant for this target.
- [1] Bioorg. Med. Chem. Lett. 2011, 21, 6596–6602. PubMed ID: 21920751. (ZINC Reference 60097). View Source
- [2] Llona-Minguez, S. et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. View Source
- [3] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Med. Chem. Commun. 2017, 8, 1553–1560 (see compound 1 structural prototype). View Source
